molecular formula C19H24N4O3S B4147101 N-(2-methoxyethyl)-5-[1-(1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbonyl)pyrrolidin-2-yl]thiophene-2-carboxamide

N-(2-methoxyethyl)-5-[1-(1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbonyl)pyrrolidin-2-yl]thiophene-2-carboxamide

Cat. No.: B4147101
M. Wt: 388.5 g/mol
InChI Key: XTNWMOFXSYFWHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-methoxyethyl)-5-[1-(1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbonyl)pyrrolidin-2-yl]thiophene-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a thiophene ring, a pyrrolidine ring, and a tetrahydrocyclopenta[c]pyrazole moiety, making it a unique structure with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyethyl)-5-[1-(1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbonyl)pyrrolidin-2-yl]thiophene-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the thiophene-2-carboxamide core, followed by the introduction of the pyrrolidine and tetrahydrocyclopenta[c]pyrazole groups. Common reagents used in these reactions include various amines, carboxylic acids, and coupling agents under controlled temperature and pH conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity while minimizing the production time and cost.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyethyl)-5-[1-(1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbonyl)pyrrolidin-2-yl]thiophene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the methoxyethyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles like amines, thiols, and halides under various solvent conditions.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted analogs with different functional groups.

Scientific Research Applications

N-(2-methoxyethyl)-5-[1-(1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbonyl)pyrrolidin-2-yl]thiophene-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-methoxyethyl)-5-[1-(1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbonyl)pyrrolidin-2-yl]thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Aniline derivatives with chlorine substitutions.

    Caffeine: An alkaloid with a purine structure.

    Various thiophene derivatives: Compounds with similar thiophene rings but different substituents.

Uniqueness

N-(2-methoxyethyl)-5-[1-(1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbonyl)pyrrolidin-2-yl]thiophene-2-carboxamide is unique due to its combination of a thiophene ring, a pyrrolidine ring, and a tetrahydrocyclopenta[c]pyrazole moiety

Properties

IUPAC Name

N-(2-methoxyethyl)-5-[1-(1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbonyl)pyrrolidin-2-yl]thiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O3S/c1-26-11-9-20-18(24)16-8-7-15(27-16)14-6-3-10-23(14)19(25)17-12-4-2-5-13(12)21-22-17/h7-8,14H,2-6,9-11H2,1H3,(H,20,24)(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTNWMOFXSYFWHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C1=CC=C(S1)C2CCCN2C(=O)C3=NNC4=C3CCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-methoxyethyl)-5-[1-(1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbonyl)pyrrolidin-2-yl]thiophene-2-carboxamide
Reactant of Route 2
N-(2-methoxyethyl)-5-[1-(1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbonyl)pyrrolidin-2-yl]thiophene-2-carboxamide
Reactant of Route 3
N-(2-methoxyethyl)-5-[1-(1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbonyl)pyrrolidin-2-yl]thiophene-2-carboxamide
Reactant of Route 4
Reactant of Route 4
N-(2-methoxyethyl)-5-[1-(1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbonyl)pyrrolidin-2-yl]thiophene-2-carboxamide
Reactant of Route 5
N-(2-methoxyethyl)-5-[1-(1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbonyl)pyrrolidin-2-yl]thiophene-2-carboxamide
Reactant of Route 6
Reactant of Route 6
N-(2-methoxyethyl)-5-[1-(1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbonyl)pyrrolidin-2-yl]thiophene-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.